molecular formula C16H10ClFN2OS B2982525 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313405-30-0

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2982525
CAS No.: 313405-30-0
M. Wt: 332.78
InChI Key: JDELXRMIOMDZLI-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and a 4-(4-fluorophenyl)-1,3-thiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using high-yielding and cost-effective reagents, as well as ensuring the reaction conditions are scalable.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield amines or alcohols.

Scientific Research Applications

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both a thiazole ring and a benzamide core, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms enhances its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2OS/c17-12-3-1-2-11(8-12)15(21)20-16-19-14(9-22-16)10-4-6-13(18)7-5-10/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDELXRMIOMDZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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